1-(5-((tert-Butyldimethylsilyl)oxy)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5-((tert-Butyldimethylsilyl)oxy)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a combination of functional groups, including tert-butyldimethylsilyl, dioxaborolan, and indole moieties
Preparation Methods
The synthesis of 1-(5-((tert-Butyldimethylsilyl)oxy)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe final step often involves the coupling of the indole derivative with the protected intermediate under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group can be oxidized to form silanols.
Reduction: The dioxaborolan group can be reduced to form boronic acids.
Substitution: The indole moiety can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
1-(5-((tert-Butyldimethylsilyl)oxy)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, while the dioxaborolan group can participate in cross-coupling reactions. The indole moiety can interact with biological targets, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the dioxaborolan group but differs in the aromatic core.
tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
Properties
Molecular Formula |
C25H40BNO4Si |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[5-[tert-butyl(dimethyl)silyl]oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C25H40BNO4Si/c1-22(2,3)21(28)27-14-13-17-15-18(29-32(11,12)23(4,5)6)16-19(20(17)27)26-30-24(7,8)25(9,10)31-26/h13-16H,1-12H3 |
InChI Key |
DGWKTUKSNQBAKA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C=C3)C(=O)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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